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Compound of Interest

Compound Name:
2-(Trifluoromethyl)thioxanthen-9-

one

Cat. No.: B139428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-
(Trifluoromethyl)thioxanthen-9-one in various organic synthesis applications. This versatile

compound serves as a potent photosensitizer in photoredox catalysis and as a key building

block in the synthesis of pharmaceuticals.

Overview of Applications
2-(Trifluoromethyl)thioxanthen-9-one is a fluorinated derivative of thioxanthen-9-one that has

garnered significant interest in organic synthesis due to its unique photophysical properties. Its

primary applications include:

Triplet Photosensitizer in Photoredox Catalysis: The trifluoromethyl group enhances the

photostability and alters the redox potential of the thioxanthen-9-one core, making it an

effective triplet photosensitizer for a range of visible-light-mediated reactions. Key

applications include nickel-catalyzed cross-coupling reactions and photocycloadditions.

Key Intermediate in Pharmaceutical Synthesis: It is a crucial precursor in the multi-step

synthesis of Flupenthixol, an antipsychotic medication. The thioxanthenone core provides the

necessary scaffold for the final drug molecule.
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Photophysical Properties
The efficacy of 2-(Trifluoromethyl)thioxanthen-9-one as a photosensitizer is rooted in its

photophysical properties. Upon absorption of light, it undergoes efficient intersystem crossing

to a long-lived triplet excited state, which can then transfer its energy to other molecules to

initiate a chemical reaction.

Property Value Reference

Molar Mass 280.26 g/mol [1]

Melting Point 147-151 °C [1]

Triplet Energy (ET) of

Thioxanthen-9-one-10,10-

dioxide

66.3 kcal/mol [2]

Note: The triplet energy of the parent thioxanthen-9-one is high, and the trifluoromethyl

substituent is not expected to significantly lower it, thus enabling the sensitization of a wide

range of substrates.

Application in Photoredox Catalysis
Nickel-Catalyzed Amination of Aryl Halides
2-(Trifluoromethyl)thioxanthen-9-one can be employed as a photosensitizer in dual

photoredox/nickel-catalyzed C-N cross-coupling reactions. This method allows for the mild and

efficient synthesis of diarylamines.[3][4]

Reaction Scheme:

Proposed Mechanism:

The reaction is believed to proceed through a synergistic catalytic cycle involving both a nickel

catalyst and a photosensitizer.
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Caption: Proposed mechanism for the dual photoredox/nickel-catalyzed amination.

Experimental Protocol: General Procedure for Nickel-Catalyzed Amination[3][4]

To a flame-dried Schlenk tube is added NiCl₂·glyme (3.0 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine

(6.0 mol%), 2-(Trifluoromethyl)thioxanthen-9-one (5.0 mol%), and Na₂CO₃ (2.0 equiv.). The

tube is evacuated and backfilled with argon (this cycle is repeated three times). Aryl halide (1.0

equiv.), aniline (1.2 equiv.), and anhydrous 1,4-dioxane (0.1 M) are added via syringe. The

reaction mixture is then irradiated with a blue LED lamp (450 nm) at room temperature with

stirring for 24 hours. After the reaction is complete, the mixture is diluted with ethyl acetate and

filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the

residue is purified by column chromatography on silica gel to afford the desired diarylamine.

Representative Data:
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Aryl Halide Amine Product Yield (%)

4-

Bromoacetophenone
Aniline

4-Acetyl-N-

phenylaniline
93

4-Chlorobenzonitrile 4-Methoxyaniline
4-Cyano-N-(4-

methoxyphenyl)aniline
85

1-Bromonaphthalene Morpholine

1-

(Morpholino)naphthale

ne

78

[2+2] Photocycloaddition
While a specific protocol using 2-(Trifluoromethyl)thioxanthen-9-one was not found in the

reviewed literature, its structural analog, thioxanthen-9-one, is a well-established

photosensitizer for [2+2] cycloadditions. The trifluoromethyl derivative is expected to exhibit

similar or enhanced reactivity.

Reaction Scheme:

Experimental Workflow:
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Caption: General workflow for a [2+2] photocycloaddition reaction.

Experimental Protocol: Representative Procedure using Thioxanthen-9-one
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A solution of the alkene (1.0 equiv.), the coupling partner (1.2 equiv.), and thioxanthen-9-one

(10 mol%) in degassed dichloromethane (0.1 M) is irradiated with a high-pressure mercury

lamp through a Pyrex filter (λ > 350 nm) at room temperature for 12-24 hours. The reaction

progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under

reduced pressure, and the residue is purified by flash column chromatography on silica gel to

afford the cyclobutane product. It is anticipated that 2-(Trifluoromethyl)thioxanthen-9-one
can be used in place of thioxanthen-9-one under similar conditions.

Application as a Key Intermediate in Flupenthixol
Synthesis
2-(Trifluoromethyl)thioxanthen-9-one is a pivotal starting material for the synthesis of the

antipsychotic drug Flupenthixol.[5][6] The synthesis involves a multi-step sequence including a

Grignard reaction, dehydration, and condensation.

Overall Synthetic Scheme:

Experimental Protocols:

Step 1: Synthesis of 2-(Trifluoromethyl)-9-(prop-2-en-1-yl)-9H-thioxanthen-9-ol[7]

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a

dropping funnel under an argon atmosphere, magnesium turnings (1.2 equiv.) are placed. A

solution of allyl bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise to

initiate the Grignard reaction. Once the reaction has started, the remaining allyl bromide

solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture

is stirred for an additional hour. A solution of 2-(Trifluoromethyl)thioxanthen-9-one (1.0

equiv.) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to

warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow

addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl

acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous

Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by

column chromatography on silica gel.
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Reagent Molar Equiv.

2-(Trifluoromethyl)thioxanthen-9-one 1.0

Magnesium Turnings 1.2

Allyl Bromide 1.2

Step 2: Dehydration to 9-(Prop-2-en-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene[5]

The alcohol from the previous step (1.0 equiv.) is dissolved in toluene. Acetic anhydride (2.0

equiv.) and a catalytic amount of acetyl chloride are added. The mixture is heated to 50-55 °C

and stirred for 1 hour. The reaction is then cooled to room temperature and poured into a cold

aqueous solution of sodium carbonate. The layers are separated, and the aqueous layer is

extracted with toluene. The combined organic layers are washed with water and brine, dried

over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the dehydrated

product, which is often used in the next step without further purification.

Step 3: Synthesis of Flupenthixol[5]

A solution of 9-(prop-2-en-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene (1.0 equiv.) in N-(2-

hydroxyethyl)piperazine (excess) is heated to 100 °C for 7 hours. The excess N-(2-

hydroxyethyl)piperazine is removed by distillation under reduced pressure. The residue is taken

up in toluene and water and stirred at 70 °C. The layers are separated, and the organic phase

is washed with water, dried, and concentrated. The crude product is then treated with HCl in

ethanol to precipitate Flupenthixol dihydrochloride.

Synthesis of 2-(Trifluoromethyl)thioxanthen-9-one
The starting material itself can be synthesized via several routes. A common method involves

the condensation of 2-mercaptobenzoic acid with p-chlorobenzotrifluoride followed by

cyclization.[8]

Reaction Scheme:

Experimental Protocol: Two-Step Synthesis[8]

Step 1: Synthesis of 2-((4-(Trifluoromethyl)phenyl)thio)benzoic acid
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A mixture of 2-mercaptobenzoic acid (1.0 equiv.), p-chlorobenzotrifluoride (1.1 equiv.),

potassium carbonate (2.2 equiv.), and a catalytic amount of copper powder in

dimethylformamide (DMF) is heated at reflux for 16-22 hours. After cooling, the reaction mixture

is poured into water and acidified with concentrated HCl. The resulting precipitate is filtered,

washed with water, and dried to give the intermediate acid.

Step 2: Cyclization to 2-(Trifluoromethyl)thioxanthen-9-one

The intermediate acid from the previous step is added to polyphosphoric acid and heated at

100-120 °C for 2-4 hours. The hot mixture is then carefully poured onto crushed ice with

vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with

water, and then with a dilute sodium bicarbonate solution, and finally with water again. The

crude product is dried and can be recrystallized from a suitable solvent (e.g., ethanol) to afford

pure 2-(Trifluoromethyl)thioxanthen-9-one.

Synthesis Workflow:
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Caption: Workflow for the synthesis of 2-(Trifluoromethyl)thioxanthen-9-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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